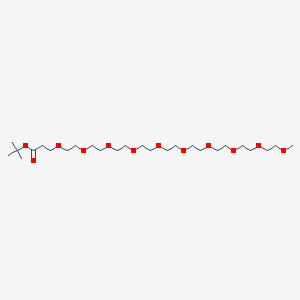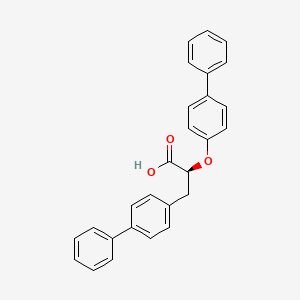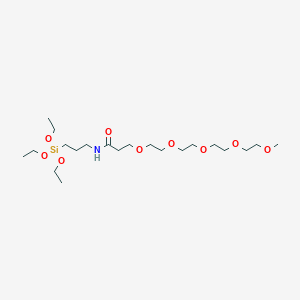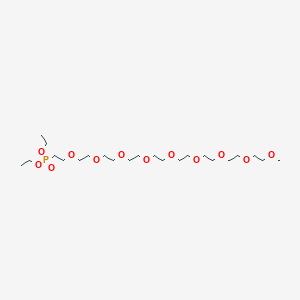
KuFal194
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
KuFal194 is a selective DYRK1A inhibitor.
Aplicaciones Científicas De Investigación
- Indole-3-Carbonitriles as DYRK1A Inhibitors by Fragment-Based Drug Design :
- Summary : This paper discusses the development of indole-3-carbonitriles as potential DYRK1A inhibitors, which is significant due to the role of DYRK1A in Down syndrome and Alzheimer's disease. The research focuses on 10-iodo-11H-indolo[3,2-c]quinoline-6-carboxylic acid, known as KuFal194, a molecule with poor water solubility, limiting its usage in cellular assays and animal models. The study then explores the design and evaluation of smaller, less lipophilic DYRK1A inhibitors based on KuFal194's structure. The newly designed inhibitors were tested through molecular docking studies and in vitro assays, revealing potential nanomolar inhibitors with submicromolar activity in cell culture assays.
- Authors : Rosanna Meine, W. Becker, Hannes Falke, L. Preu, N. Loaëc, L. Meijer, C. Kunick
- Year : 2018
- Journal : Molecules : A Journal of Synthetic Chemistry and Natural Product Chemistry
- Link : Indole-3-Carbonitriles as DYRK1A Inhibitors
Propiedades
Nombre del producto |
KuFal194 |
|---|---|
Fórmula molecular |
C16H9IN2O2 |
Peso molecular |
388.16 |
Nombre IUPAC |
10-Iodo-11H-indolo[3,2-c]quinoline-6-carboxylic acid |
InChI |
InChI=1S/C16H9IN2O2/c17-10-6-3-5-9-12-14(19-13(9)10)8-4-1-2-7-11(8)18-15(12)16(20)21/h1-7,19H,(H,20,21) |
Clave InChI |
SDRAETFVRBBLOB-UHFFFAOYSA-N |
SMILES |
O=C(C1=NC2=CC=CC=C2C3=C1C4=C(N3)C(I)=CC=C4)O |
Apariencia |
Solid powder |
Pureza |
>98% (or refer to the Certificate of Analysis) |
Vida útil |
>3 years if stored properly |
Solubilidad |
Soluble in DMSO |
Almacenamiento |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Sinónimos |
KuFal-194; KuFal 194; KuFal194 |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![N-[(4R,7R,7aR,12bS)-3-(cyclopropylmethyl)-9-hydroxy-2,4,4a,7,7a,13-hexahydro-1H-4,12-methanobenzofuro[3,2-e]isoquinolin-7-yl]-3-iodobenzamide](/img/structure/B1193040.png)







